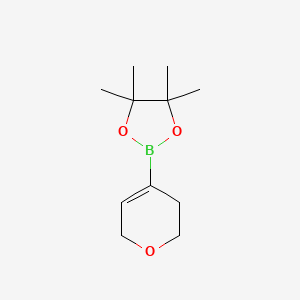

3,6-ジヒドロ-2H-ピラン-4-ボロン酸ピナコールエステル

概要

説明

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (3,6-DHPPA) is a versatile organic compound used in various scientific research applications. 3,6-DHPPA is a boronic ester that can be synthesized using a variety of methods and is used as a reagent in organic synthesis. Due to its unique properties, 3,6-DHPPA has a wide range of applications in organic synthesis and scientific research, including its use as a catalyst, a reagent, and a ligand in catalytic reactions.

科学的研究の応用

農薬分野

この化合物は、様々な農薬の合成における中間体として使用されます。これには、殺虫剤、除草剤、肥料が含まれます。 この化合物のユニークな特性により、新規でより効果的な農薬製品の開発において貴重な成分となっています .

医薬品分野

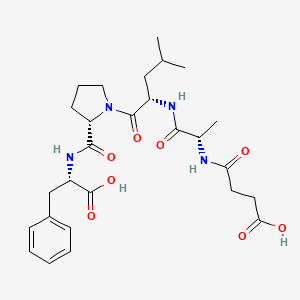

医薬品業界では、この化合物は、様々な薬物の合成における中間体として使用されます。 特に、エンドカンナビノイド系 (ECS) モジュレーターを標的とする薬物の開発に役立ちます . さらに、胚外胚発生 (EED) 阻害剤の合成にも使用されます .

染料分野

この化合物は、染料分野でも使用されています。これは、様々な染料の合成における中間体として役立ちます。 この化合物のボロン酸成分は、様々な染料と安定な複合体を形成することができ、その安定性と堅牢性を高めます .

有機合成

この化合物は、有機合成における貴重な中間体です。 これは、複雑な構造を持つものを含む様々な有機化合物の調製に使用することができます .

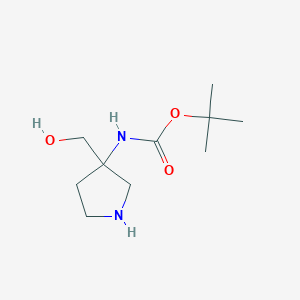

IRAK4阻害剤

この化合物は、ピロロトリアジン系IRAK4阻害剤を調製するために使用することができます . IRAK4は、自然免疫応答のシグナル伝達に関与するタンパク質キナーゼであり、IRAK4の阻害剤は、自己免疫疾患や癌の治療のために研究されています .

Safety and Hazards

作用機序

Target of Action

It is known to be used as an intermediate in organic synthesis .

Mode of Action

It is known to be used in the preparation of 1,2-dihydro-2-oxopyridine based endocannabinoid system (ECS) modulators , embryonic ectoderm development (EED) inhibitors , and pyrrolotriazine based IRAK4 inhibitors .

Biochemical Pathways

Given its use in the synthesis of ecs modulators, eed inhibitors, and irak4 inhibitors , it can be inferred that it may influence the pathways associated with these systems.

Result of Action

Given its use in the synthesis of ecs modulators, eed inhibitors, and irak4 inhibitors , it can be inferred that it may have effects related to these systems.

Action Environment

It is noted that the compound is moisture sensitive and should be stored away from water/moisture .

生化学分析

Biochemical Properties

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the synthesis of endocannabinoid system modulators, embryonic ectoderm development inhibitors, and IRAK4 inhibitors . This compound interacts with various enzymes and proteins during these reactions. For instance, it can act as a substrate for enzymes involved in the synthesis of 1,2-dihydro-2-oxopyridine-based compounds, which are known to modulate the endocannabinoid system. Additionally, it serves as an intermediate in the synthesis of pyrrolotriazine-based inhibitors, which target the IRAK4 enzyme, a key player in inflammatory signaling pathways .

Cellular Effects

The effects of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester on cellular processes are diverse and depend on the specific biochemical pathways it is involved in. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as an intermediate in the synthesis of endocannabinoid system modulators, it can affect cell signaling pathways related to pain, mood, and appetite regulation . Additionally, its role in the synthesis of embryonic ectoderm development inhibitors suggests potential effects on gene expression and cellular differentiation processes .

Molecular Mechanism

At the molecular level, 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester exerts its effects through various binding interactions with biomolecules. It can act as a ligand for specific enzymes, facilitating or inhibiting their activity. For instance, its interaction with the IRAK4 enzyme can lead to the inhibition of inflammatory signaling pathways, thereby reducing inflammation . Additionally, its role in the synthesis of endocannabinoid system modulators involves binding interactions that modulate the activity of cannabinoid receptors, influencing various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester can change over time due to factors such as stability and degradation. This compound is known to be moisture-sensitive and should be stored away from water and oxidizing agents to maintain its stability . Long-term studies in vitro and in vivo have shown that its effects on cellular function can vary depending on the duration of exposure and the specific biochemical pathways involved .

Dosage Effects in Animal Models

The effects of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester in animal models can vary with different dosages. Studies have shown that at lower doses, it can effectively modulate specific biochemical pathways without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing any harmful side effects .

Metabolic Pathways

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is involved in various metabolic pathways, particularly those related to the synthesis of bioactive molecules. It interacts with enzymes and cofactors that facilitate its conversion into intermediate compounds, which are then further processed into the final bioactive products . These interactions can influence metabolic flux and metabolite levels, impacting the overall biochemical processes within the cell .

Transport and Distribution

Within cells and tissues, 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

The subcellular localization of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical effects within the cell .

特性

IUPAC Name |

2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSGEBYQRMBTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459069 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

287944-16-5 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

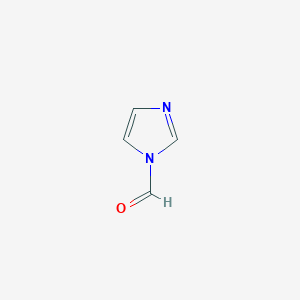

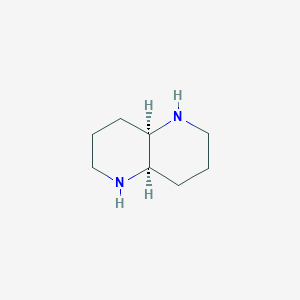

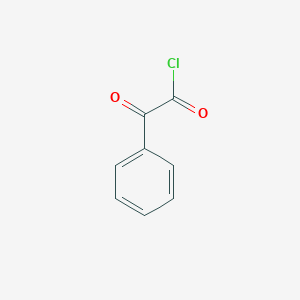

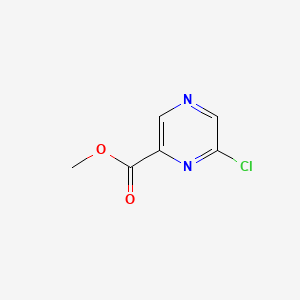

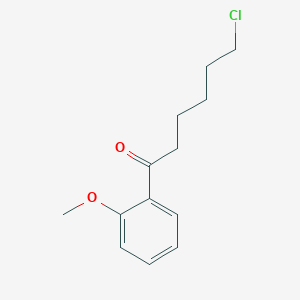

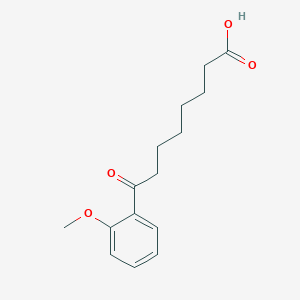

Synthesis routes and methods

Procedure details

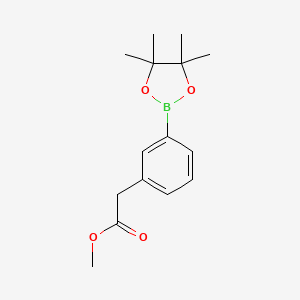

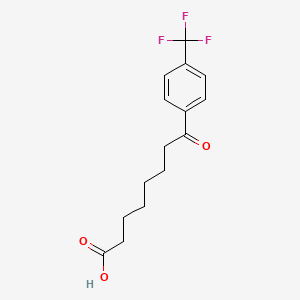

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。